6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Description
Properties
IUPAC Name |
6,6-dimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2)5-11-6(4-12-8)3-7(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWGPDYUYALLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CC(=N2)N)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine typically involves multiple steps starting from commercially available pyrazoles. One common method involves the regio-controlled construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Another approach involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine to directly yield the desired pyrazolooxazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with reagents like acetic anhydride or acetyl chloride. For example, reaction with acetic anhydride produces N-acetyl derivatives, confirmed by IR spectra showing C=O stretches at ~1,680 cm⁻¹ and loss of NH₂ signals in ¹H-NMR .
| Reagent | Product | Key Spectral Data |
|---|---|---|
| Acetic anhydride | N-acetylated pyrazolo-oxazine | IR: 1,680 cm⁻¹ (C=O); ¹H-NMR: δ 2.1 ppm (CH₃) |
| Benzoyl chloride | N-benzoyl derivative | ¹H-NMR: δ 7.4–8.1 ppm (aromatic protons) |
This reactivity is leveraged to modify solubility and target affinity in drug discovery .
Alkylation and Reductive Amination
The amine participates in alkylation reactions with alkyl halides or via reductive amination. For instance, treatment with methyl iodide forms N-methyl derivatives, while reductive amination with aldehydes yields secondary amines .
Example :
-
Reaction with formaldehyde and NaBH₃CN produces N-methylamine derivatives.
-
¹H-NMR confirms methylation via singlet signals at δ 2.3–2.5 ppm (CH₃) .
Condensation Reactions
The primary amine condenses with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For example, reaction with 4-nitrobenzaldehyde yields a benzylideneamino derivative :
Key Data :
Oxazine Ring Oxidation
The oxazine ring undergoes oxidation with agents like KMnO₄ or H₂O₂, producing lactam or ketone derivatives. For instance, oxidation forms a pyrazolo-oxazinone structure, confirmed by C=O stretches at ~1,690 cm⁻¹ .
Pyrazole Ring Halogenation
Electrophilic substitution on the pyrazole ring occurs with iodine or bromine. A patent example uses iodination to prepare tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate, a precursor for cross-coupling .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl or heteroaryl group introduction. A patent demonstrates Ullmann coupling with CuI and diamines to attach thiadiazole moieties :
Example Reaction :
Cyclization Reactions
The amine participates in cyclocondensation to form fused heterocycles. For instance, reaction with thiourea yields pyrazolo[3,4-d]pyrimidine derivatives :
Mechanism :
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Nucleophilic attack by thiourea’s sulfur.
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Cyclization via elimination of H₂O.
Product Data :
Enzyme-Targeted Modifications
In medicinal applications, the amine is functionalized to enhance binding to biological targets. For example, introducing hydroxylalkyl or aminoalkyl chains improves inhibition of PEX14–PEX5 protein-protein interactions :
Optimized Derivative :
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for regio-selective reactions that can lead to the development of novel materials with tailored properties. The synthetic routes often involve the construction of pyrazole derivatives that can be further modified to yield diverse chemical entities.
Synthetic Routes
The synthesis typically starts from commercially available pyrazoles, employing methods such as regio-controlled construction of pyrazole-5-aldehydes followed by deprotection and reduction processes. This multi-step synthesis is essential for producing derivatives with specific functional groups that enhance their reactivity and application potential.
Biological Applications
Enzyme Inhibition
Research indicates that 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine exhibits enzyme inhibition properties. It has been studied for its ability to inhibit phosphodiesterase 4 (PDE4), which is implicated in various inflammatory conditions. In vitro studies have shown that certain derivatives exhibit anti-inflammatory activities comparable to established drugs like indomethacin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Comparative studies against standard antibiotics like ampicillin and fluconazole revealed promising results, suggesting its potential use in treating infectious diseases . The mechanism involves binding to specific targets within microbial cells, disrupting their function.
Medicinal Applications
Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound in treating cancer and other diseases. Its ability to inhibit key enzymes involved in disease pathways positions it as a candidate for drug development. Case studies have demonstrated its efficacy in preclinical models of cancer therapy.
Case Study: Anti-inflammatory Effects
A study highlighted the anti-inflammatory effects of specific derivatives of this compound. Compounds such as 5e, 5f, and 5g showed significant potency in reducing inflammation markers in animal models . This positions them as potential therapeutic agents for chronic inflammatory diseases like asthma and psoriasis.
Industrial Applications
Material Development
The unique structural characteristics of this compound make it valuable in the development of new materials. Its applications extend to chemical processes where it can act as a catalyst or a precursor for advanced materials with specific properties tailored for industrial needs.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Building Block for Synthesis | Serves as a precursor for complex heterocycles |
| Biology | Enzyme Inhibition | Inhibits phosphodiesterase 4 (PDE4) with anti-inflammatory effects |
| Antimicrobial Properties | Effective against pathogens; potential use in infectious disease treatment | |
| Medicine | Therapeutic Potential | Investigated for cancer treatment; shows promise in preclinical studies |
| Industry | Material Development | Useful in creating advanced materials; acts as a catalyst |
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Pyrazolo-Oxazine Derivatives
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine | Pyrazolo[5,1-c][1,4]oxazine | C₈H₁₃N₃O | 167.21 | 6,6-dimethyl; 2-amine |
| 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine (CAS: 1779573-25-9) | Pyrazolo[5,1-b][1,3]oxazine | C₆H₉N₃O | 139.16 | 2-amine; no methyl groups |
| 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | Pyrazolo[5,1-c][1,4]oxazine | C₁₉H₁₈ClN₃O₂ | 379.82 | 6-(4-chlorophenyl); 2-(4-methoxyphenyl) |
| Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate | Pyrazolo[5,1-c][1,4]oxazine | C₉H₁₂N₂O₃ | 196.20 | 2-carboxylate ester |
Key Observations :
- Ring System Variations : The target compound (1,4-oxazine) differs from 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine (1,3-oxazine), altering ring strain and electronic properties .
- Substituent Effects: The 6,6-dimethyl groups in the target compound enhance steric bulk and may improve metabolic stability compared to non-methylated analogs (e.g., CAS: 1779573-25-9) .
Key Observations :
- The target compound is synthesized via reductive amination with high diastereoselectivity (>20:1 d.r. after purification), demonstrating superior stereochemical control compared to other methods .
- Multi-component reactions (e.g., for the chlorophenyl/methoxyphenyl derivative) offer modularity but lack selectivity data .
Table 3: Stability, Solubility, and Bioactivity
Key Observations :
Biological Activity
6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a unique pyrazolo-oxazine framework. Its chemical formula is , and it features two methyl groups at the 6-position of the pyrazole ring. The presence of these substituents is believed to enhance its lipophilicity and biological activity compared to related compounds.
Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. It has been suggested that this compound may act as a phosphodiesterase inhibitor, which is crucial in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in inflammatory cells. Elevated cAMP can suppress the release of pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators.
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[5,1-c][1,4]oxazine structures possess significant cytotoxic effects against breast and lung cancer cells .
Case Studies:
- Cytotoxicity Evaluation: A study evaluating the cytotoxic effects on human breast cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potent activity .
- Mechanistic Insights: The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to reduced cell viability .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | Bromine substitution | Anti-inflammatory |
| 2-Ferrocenylpyrazolo[5,1-c][1,4]oxazine | Ferrocenyl group addition | Anticancer properties |
| 3-Bromo-5H-pyrazolo[3,4-b]quinolin | Bromine substitution | Antimicrobial activity |
The presence of both bromine and dimethyl groups in certain derivatives enhances their lipophilicity and biological activity compared to others lacking such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
